

2-Methyl-3-hexyn-2-ol synthesis from bromoethane and 3-methyl butynol

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Compound of Interest

Compound Name: 2-Methyl-3-hexyn-2-ol

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Synthesis of 2-Methyl-3-hexyn-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **2-methyl-3-hexyn-2-ol**, a valuable internal alkyne, through the alkylation of an acetylide. The described methodology is a robust and fundamental strategy in organic synthesis for the formation of carbon-carbon bonds. This process involves the reaction of bromoethane with the acetylide anion generated from 2-methyl-3-butyn-2-ol.

Clarification of Starting Materials: While the topic specifies "3-methyl butynol," the logical and chemically correct terminal alkyne precursor for the target molecule is 2-methyl-3-butyn-2-ol. This document proceeds with this corrected starting material. The core of this synthesis is the alkylation of the acetylide ion derived from 2-methyl-3-butyn-2-ol.^{[1][2][3]} This reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecules from simpler precursors.^[1]

The reaction proceeds in two primary stages within a one-pot setup:

- **Deprotonation:** The terminal alkyne, 2-methyl-3-butyn-2-ol, possesses a weakly acidic proton ($pK_a \approx 25$) which is removed by a strong base, typically sodium amide (NaNH_2), to form a potent nucleophile—the sodium acetylide.^[1]

- Nucleophilic Substitution (Alkylation): The generated acetylide anion attacks the electrophilic carbon of a primary alkyl halide, in this case, bromoethane.^{[3][4]} The reaction follows an S_N2 mechanism, resulting in the displacement of the bromide ion and the formation of a new carbon-carbon bond.^[2] It is crucial to use a primary alkyl halide, as secondary and tertiary halides would predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.^{[2][3]}

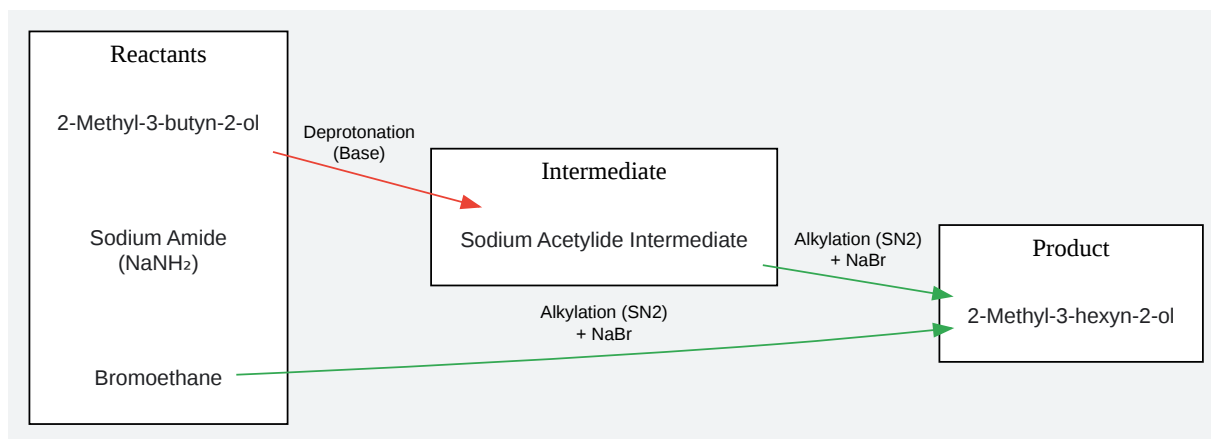
Physicochemical Data of Compounds

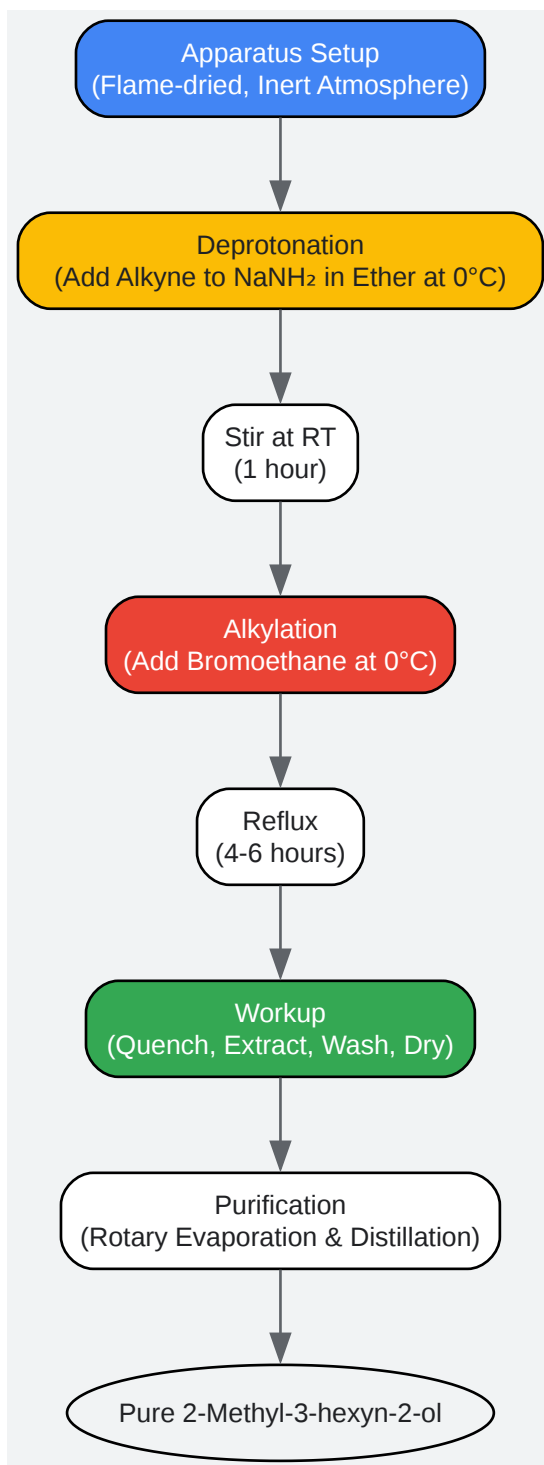
A summary of the key physical and chemical properties for the reactants and the final product is provided below.

Compound Name	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)	CAS Number
2-Methyl-3-butyne-2-ol	C ₅ H ₈ O	84.12	104	0.868	115-19-5 ^[5]
Bromoethane	C ₂ H ₅ Br	108.97	38.4	1.46	74-96-4
Sodium Amide	NaNH ₂	39.01	400	1.39	7782-92-5
Diethyl Ether (Solvent)	C ₄ H ₁₀ O	74.12	34.6	0.713	60-29-7
2-Methyl-3-hexyne-2-ol	C ₇ H ₁₂ O	112.17	144 ^{[6][7]}	0.856 ^{[6][7]}	5075-33-2 ^{[7][8][9]}

Reaction Pathway

The synthesis follows a two-step mechanism: deprotonation of the terminal alkyne followed by S_N2 alkylation.





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